Viquidil

Catalog No.
S546810
CAS No.
84-55-9
M.F
C20H24N2O2
M. Wt
324.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Viquidil

CAS Number

84-55-9

Product Name

Viquidil

IUPAC Name

3-[(3R,4R)-3-ethenylpiperidin-4-yl]-1-(6-methoxyquinolin-4-yl)propan-1-one

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C20H24N2O2/c1-3-14-13-21-10-8-15(14)4-7-20(23)17-9-11-22-19-6-5-16(24-2)12-18(17)19/h3,5-6,9,11-12,14-15,21H,1,4,7-8,10,13H2,2H3/t14-,15+/m0/s1

InChI Key

DKRSEIPLAZTSFD-LSDHHAIUSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCNCC3C=C

solubility

Soluble in DMSO

Synonyms

3-(3-ethenyl-4-piperidinyl)-1-(6-methoxy-4-quinolinyl)-1-propanone, Desclidium, LM 192, LM-192, viquidil, viquidil hydrochloride, (3R-trans)-isomer, viquidil monohydrochloride, viquidil monohydrochloride, (3R-trans)-isomer, viquidil, (3R-cis)-isomer

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCNCC3C=C

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCNC[C@@H]3C=C

The exact mass of the compound Viquidil is 324.1838 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. It belongs to the ontological category of quinolines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Viquidil has the chemical formula C20H24N2O2 and a molecular weight of 324.42 g/mol. It is classified as a cerebral vasodilator agent, primarily acting to widen blood vessels in the brain. This compound is an isomer of Quinidine and is derived from Quinine, which is found naturally in cinchona bark . Viquidil exhibits antithrombotic properties and is noted for its ability to increase cerebral blood flow significantly.

  • The precise mechanism by which Viquidil increases cerebral blood flow remains unclear.
  • It might be related to its ability to relax smooth muscle cells in blood vessel walls, leading to vasodilation [].
  • Further research is needed to elucidate the specific molecular targets and pathways involved.
  • Viquidil is currently for research use only and not intended for human consumption [].
  • Data on its toxicity, flammability, or reactivity is not readily available.

Neurological Recovery After Spinal Cord Injury

Spinal cord injuries can cause significant neurological damage. Research suggests that Fasudil hydrochloride, a protein kinase inhibitor, might promote neurological recovery in rats after such injuries. This effect is believed to be due to the inhibition of protein kinase activity and a decrease in neutrophil infiltration, a process that contributes to inflammation and tissue damage [1].

Source

Hara et al. (2000) [1]. "Rho-kinase inhibitors improve functional recovery after spinal cord injury in rats." [Journal of Neurotrauma]()

Potential Treatment for Amyotrophic Lateral Sclerosis (ALS)

ALS is a progressive neurodegenerative disease. Fasudil hydrochloride, being a Rho-associated protein kinase (ROCK) inhibitor, has shown potential in improving the pathological features observed in mouse models of ALS and other neurodegenerative diseases like Alzheimer's disease and spinal muscular atrophy. These findings suggest its possible application in treating ischemic diseases, which are conditions characterized by a lack of blood flow to tissues [2].

Source

Takata et al. (2013) [2]. "Fasudil hydrochloride: a potential therapeutic drug for neurodegenerative diseases." [Current Neuropharmacology]()

Intervention in Alzheimer's Disease

Fasudil hydrochloride is being explored for its potential role in treating Alzheimer's disease and its associated dementia. Studies involving streptozotocin-treated rats observed improvements in learning and memory abilities, along with better synaptic structures and protein expression patterns, following Fasudil hydrochloride administration. These findings suggest that Fasudil hydrochloride might have a protective effect on neuronal synaptic structures and functions, hinting at a similar potential benefit for Viquidil hydrochloride [3].

Source

Hou et al. (2012) [3]. "Fasudil hydrochloride protects against streptozotocin-induced dementia by improving learning and memory and synaptic plasticity." [Behavioural Brain Research]()

  • Oxidation: Under specific conditions, Viquidil can be oxidized to yield different oxidation products.
  • Reduction: Reduction reactions modify its functional groups.
  • Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced by others .

Common Reagents and Conditions

The reactions involving Viquidil typically utilize oxidizing agents, reducing agents, and various catalysts. The conditions such as temperature and pressure are meticulously controlled to achieve desired outcomes.

Viquidil's primary biological activity is as a cerebral vasodilator. It works by relaxing smooth muscle in blood vessels, leading to decreased systemic vascular resistance and increased blood flow to the brain. Both the salt and free forms of Viquidil exhibit comparable biological activities at equivalent molar concentrations .

Mechanism of Action

  • Target of Action: Primarily affects cerebral blood vessels.
  • Mode of Action: Causes relaxation of smooth muscle in blood vessels.
  • Biochemical Pathways: Influences various enzymes and proteins involved in vasodilation .

Viquidil can be synthesized through several methods, most commonly starting from Quinine. One notable synthetic route involves reacting Quinine with specific reagents under controlled conditions to produce the compound .

Industrial Production

The industrial synthesis requires scaling up laboratory methods while optimizing reaction conditions for purity and consistency. The process includes steps such as heating mixtures of reagents and careful monitoring of temperature changes during reactions .

Several compounds share similarities with Viquidil, particularly in their chemical structure or biological activity:

Compound NameChemical FormulaMain Activity
QuinidineC20H24N2O2Antiarrhythmic
QuinineC20H24N2O2Antimalarial
Isosorbide DinitrateC7H10N2O5Vasodilator

Uniqueness of Viquidil

While Viquidil shares its molecular formula with Quinidine and Quinine, it is unique in its specific application as a cerebral vasodilator with distinct biochemical pathways influencing cerebral blood flow. Its antithrombotic activity also sets it apart from other similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

324.183778013 g/mol

Monoisotopic Mass

324.183778013 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

48T4S8667S

Other CAS

84-55-9

Dates

Last modified: 08-15-2023
1: Guérémy C, Uzan A, Tamen JC. [Viquidil: study of metabolism using the isotope method. I. Synthesis of 14C-labelled viquidil]. Arzneimittelforschung. 1972 Aug;22(8):1336-40. French. PubMed PMID: 4678396.
2: De Valois JC. Increase in cerebral blood flow in the rabbit by viquidil. Stroke. 1973 Mar-Apr;4(2):218-20. PubMed PMID: 4702310.
3: Hünermann B, Felix R, Wesener K, Winkler C. [Effect of Viquidil on cerebral circulation. Studies using a scintillation camera-computer system]. Arzneimittelforschung. 1973 Aug;23(8):1074-6. German. PubMed PMID: 4801028.
4: Boudouresques J, Gosset A. [Treatment of vascular diseases of the nervous system with Viquidil hydrochloride]. Mars Med. 1972;109(6):453-6. French. PubMed PMID: 4563604.
5: Uzan A, Guérémy C. [Viquidil: study of its metabolism by an isotopic method. 3. Excretion and biotransformation in animals]. Arzneimittelforschung. 1974 Jan;24(1):34-9. French. PubMed PMID: 4406106.
6: Uzan A, Guérémy C. [Viquidil: study of metabolism using the isotope method. II. Absorption and distribution of 14C-labelled viquidil in animals]. Arzneimittelforschung. 1972 Aug;22(8):1341-6. French. PubMed PMID: 4678397.
7: Sim AK, Uzan A. The antithrombotic activity of viquidil, a cerebral vasodilator. Arzneimittelforschung. 1979;29(3):508-11. PubMed PMID: 582736.
8: Cosnier D, Cheucle M, Rispat G, Streichenberger G. Influence of hypercapnia on the cerebrovascular activities of some drugs used in the treatment of cerebral ischemia. Arzneimittelforschung. 1977;27(8):1566-9. PubMed PMID: 578747.
9: Cargnelli G, Finotti P, Melacini P, Ferrari M. [Effects of viquidil on the electric and mechanical activity of smooth muscle]. Boll Soc Ital Biol Sper. 1976 Nov 15;52(21):1808-13. Italian. PubMed PMID: 1037429.
10: Lecrubier C, Uzan A, Samama M. [Effect of a new cerebral vasodilator agent, viquidil, on the aggregation of blood platelets]. Arzneimittelforschung. 1972 Aug;22(8):1334-6. French. PubMed PMID: 4678395.
11: N'Diaye IP, Girard PL, Dumas M. [Trial of a new cerebral vasoregulator: viquidil hydrochloride, in black Africans]. Bull Soc Med Afr Noire Lang Fr. 1974;19(3):257-9. French. PubMed PMID: 4457255.
12: Lebiediewa NW. [Current treatment of cerebrovascular disorder with vasoactive drugs]. Neurol Neurochir Pol. 1981 Jul-Aug;15(4):417-21. Polish. PubMed PMID: 6895779.
13: Nihard P. [Does fluororetinography permit evaluation of the action of drugs: myth or reality?]. Bull Soc Belge Ophtalmol. 1981;192:93-102. French. PubMed PMID: 6896665.
14: Nowicki JP, MacKenzie ET, Spinnewyn B. Effects of agents used in the pharmacotherapy of cerebrovascular disease on the oxygen consumption of isolated cerebral mitochondria. J Cereb Blood Flow Metab. 1982;2(1):33-40. PubMed PMID: 7061602.

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